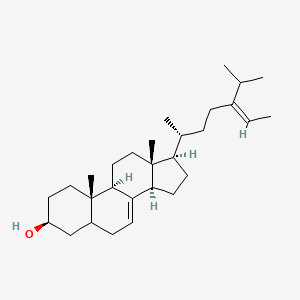
Delta 7-avenasterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delta 7-avenasterol is a phytosterol, a type of plant sterol, found in various plant oils and grains such as olive oil, soybean oil, wheat, oats, and rye . It is known for its antioxidant properties and plays a crucial role in reducing temperature-induced oxidation of oils . Phytosterols like this compound are essential components of plant cell membranes, contributing to their fluidity and permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Delta 7-avenasterol can be synthesized through the dehydrogenation of stigmasta-7,24(28)-dien-3-ol. The reaction typically involves the use of specific catalysts and controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is often extracted from plant oils and grains. The extraction process involves the use of organic solvents such as ethanol, acetone, and dichloromethane . The extracted compound is then purified through various chromatographic techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Delta 7-avenasterol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different sterol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include different sterol derivatives and oxidation products, which can have varying biological activities .
Scientific Research Applications
Delta 7-avenasterol has a wide range of scientific research applications, including:
Mechanism of Action
Delta 7-avenasterol exerts its effects through several mechanisms:
Antioxidant Activity: It reduces the oxidation of oils by scavenging free radicals and reactive oxygen species.
Cholesterol Reduction: It competes with cholesterol for absorption in the intestines, thereby reducing overall cholesterol levels in the body.
Anti-inflammatory Effects: It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
- Beta-sitosterol
- Campesterol
- Stigmasterol
Comparison: Delta 7-avenasterol is unique due to its specific structure and the presence of a double bond at the C7 position. This structural feature contributes to its distinct antioxidant and anti-inflammatory properties compared to other phytosterols .
This compound stands out among phytosterols for its potent antioxidant activity and its ability to reduce cholesterol levels, making it a valuable compound in both scientific research and industrial applications.
Properties
Molecular Formula |
C29H48O |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(3S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3/b21-7-/t20-,22?,23+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
MCWVPSBQQXUCTB-CVRIKDQZSA-N |
Isomeric SMILES |
C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C |
Canonical SMILES |
CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















